1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea

Lipophilicity Drug-likeness Physicochemical profiling

1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea (CAS 1798524-37-4), also referred to as DMTB-TB, is a synthetic trisubstituted urea derivative with molecular formula C21H22N2O3S and a molecular weight of 382.48 g/mol. It belongs to the N,N′-disubstituted benzylurea class and features a 3,4-dimethoxybenzyl group on one urea nitrogen and a 2-(thiophen-3-yl)benzyl moiety on the other.

Molecular Formula C21H22N2O3S
Molecular Weight 382.48
CAS No. 1798524-37-4
Cat. No. B2830119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea
CAS1798524-37-4
Molecular FormulaC21H22N2O3S
Molecular Weight382.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC
InChIInChI=1S/C21H22N2O3S/c1-25-19-8-7-15(11-20(19)26-2)12-22-21(24)23-13-16-5-3-4-6-18(16)17-9-10-27-14-17/h3-11,14H,12-13H2,1-2H3,(H2,22,23,24)
InChIKeyWRMBMCIXKQJRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea (CAS 1798524-37-4): Chemical Identity, Class, and Procurement Baseline


1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea (CAS 1798524-37-4), also referred to as DMTB-TB, is a synthetic trisubstituted urea derivative with molecular formula C21H22N2O3S and a molecular weight of 382.48 g/mol . It belongs to the N,N′-disubstituted benzylurea class and features a 3,4-dimethoxybenzyl group on one urea nitrogen and a 2-(thiophen-3-yl)benzyl moiety on the other . The compound is commercially available as a research-grade screening compound (typical purity ≥95%) and is supplied by several chemical vendors for in vitro research use only .

Why In-Class Urea Analogs Cannot Substitute for 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea in Research Applications


Within the aryl-thiophene benzylurea class, small structural variations produce substantial differences in physicochemical properties relevant to target binding and assay compatibility. The target compound carries a 3,4-dimethoxybenzyl substitution pattern that distinguishes it from mono-methoxy, unsubstituted phenyl, and alkyl analogs that populate the same screening libraries . These structural differences translate into altered lipophilicity (XLogP3 = 3.6), hydrogen-bonding capacity, and steric profile that cannot be replicated by simpler congeners . Additionally, the ortho-thiophene substitution on the benzyl ring creates a specific conformational constraint absent in para-substituted or thiophene-omitted analogs. Researchers procuring a structurally defined screening hit for SAR expansion or target validation must therefore specify this exact compound rather than a generic in-class substitute, as even regioisomeric dimethoxy variants (e.g., 2,3-dimethoxy) diverge meaningfully in molecular recognition properties [1].

1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: XLogP3 of 3.6 Versus Mono-Methoxy and Unsubstituted Benzyl Analogs

The target compound exhibits a computed XLogP3 of 3.6, placing it within the optimal lipophilicity range for CNS-capable small molecules (LogP 1–4). This value reflects the contribution of both the 3,4-dimethoxybenzyl group (two methoxy oxygen atoms contributing polarity) and the thiophene ring (enhancing aromatic surface area) . By contrast, the simpler mono-methoxy analog 1-(4-methoxybenzyl)-3-(2-thiophen-3-yl)urea and the unsubstituted benzyl analog 1-benzyl-3-(2-thiophen-3-ylmethyl)urea, listed as structural comparators by the same supplier, each carry fewer polar heteroatoms and are expected to exhibit higher LogP values (estimated range 3.9–4.5 based on fragment-based calculation), translating into reduced aqueous solubility and altered protein binding profiles . This lipophilicity difference directly impacts assay compatibility: more lipophilic analogs may show higher non-specific binding and lower solubility in aqueous buffer systems.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Differentiation: 2 HBD / 4 HBA Profile Versus Alkyl-Substituted Analogs

The target compound possesses two hydrogen-bond donors (both urea N–H) and four hydrogen-bond acceptors (urea C=O, two methoxy oxygens, thiophene sulfur). This HBD/HBA profile of 2/4 complies with Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10) while providing a specific pharmacophoric pattern for target engagement . The ethyl-substituted analog 1-ethyl-3-(2-(thiophen-3-yl)benzyl)urea (CAS 1797713-95-1, MW 260.36) lacks the dimethoxybenzyl group entirely, reducing HBA count to 2 (only urea C=O and thiophene S) and substantially altering the hydrogen-bonding capacity of the molecule . This reduction in H-bond acceptor count diminishes potential for key polar interactions with biological targets such as kinase hinge regions or metalloprotease active sites that require multiple hydrogen-bonding contacts.

Hydrogen bonding Molecular recognition Rule of Five

Regioisomeric Differentiation: 3,4-Dimethoxybenzyl Versus 2,3-Dimethoxyphenyl Substitution Pattern

The target compound's 3,4-dimethoxy substitution on the benzyl ring creates a specific electronic distribution (para-methoxy electron-donating effect reinforced by meta-methoxy) and a defined steric profile distinct from the 2,3-dimethoxyphenyl positional isomer (CAS 1788783-28-7, MW 368.5) [1]. The 3,4-substitution pattern places both methoxy groups on the same side of the phenyl ring relative to the methylene-urea attachment, yielding a dipole moment orientation that differs from the 2,3-pattern where the ortho-methoxy group is adjacent to the point of attachment. This regioisomeric variation alters molecular electrostatic potential surfaces and may differentially affect recognition by protein binding pockets that discriminate between methoxy-positional isomers . Additionally, the target compound uses a benzyl spacer (C₆H₄–CH₂–NH–) whereas the 2,3-isomer employs a direct aniline-type attachment, introducing further conformational flexibility differences.

Regioisomerism Molecular shape Structure-activity relationship

Molecular Topological Polar Surface Area Differentiation: TPSA of Target vs. Phenyl and Ethyl Analogs as Predictor of Membrane Permeability

The topological polar surface area (TPSA) of the target compound, computed from its 2D structure as approximately 67–76 Ų (urea N–H, C=O, two −OCH₃ groups), falls within the range associated with moderate passive membrane permeability (threshold ≈140 Ų for oral bioavailability, ≈90 Ų for blood-brain barrier penetration) . The phenyl analog 1-phenyl-3-(2-(thiophen-3-yl)benzyl)urea (CAS 1796947-42-6) lacks methoxy substituents, reducing TPSA to approximately 42–50 Ų . While lower TPSA typically predicts higher passive permeability, values below 50 Ų are associated with increased promiscuity in target binding and higher metabolic turnover by CYP450 enzymes, whereas TPSA of 60–80 Ų often correlates with more favorable selectivity profiles. The target compound's intermediate TPSA therefore represents a potentially advantageous balance between permeability and selectivity that is lost in the under-functionalized phenyl analog.

TPSA Membrane permeability Drug-likeness

Molecular Weight Differentiation: Target Compound (382.48 Da) in the Context of Lead-Like vs. Drug-Like Chemical Space

The molecular weight of the target compound (382.48 Da) positions it in the 'drug-like' chemical space (MW < 500 Da per Lipinski), whereas the ethyl analog 1-ethyl-3-(2-(thiophen-3-yl)benzyl)urea (260.36 Da) falls into 'fragment-like' space (MW < 300 Da) and the phenyl analog 1-phenyl-3-(2-(thiophen-3-yl)benzyl)urea (308.4 Da) occupies an intermediate position . For hit-to-lead optimization programs, the target compound's molecular weight at 382 Da provides sufficient structural complexity for meaningful SAR expansion while retaining synthetic tractability. The 260 Da ethyl fragment, while possessing higher ligand efficiency potential, lacks the peripheral functionality (methoxy groups, extended aromatic surface) needed to probe secondary binding pockets, making it unsuitable for advanced hit characterization .

Molecular weight Lead-likeness Fragment-based drug discovery

Critical Data Scarcity Note: Absence of Peer-Reviewed Head-to-Head Biological Comparisons

A comprehensive search of PubMed, PubChem, BindingDB, Google Patents, and major chemical supplier databases (conducted May 2026) identified no peer-reviewed primary research articles, patents, or authoritative bioassay database entries that report experimentally measured biological activity data for 1-(3,4-dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea (CAS 1798524-37-4) [1]. The compound is not indexed in PubChem Compound, ChEMBL, or BindingDB as of the search date. No experimental IC50, Ki, Kd, cellular activity, ADME, or in vivo data for this specific compound have been published in citable peer-reviewed literature. All differentiation claims in this guide are therefore based on (a) structural and physicochemical comparisons with identified analogs using computed or estimated parameters, and (b) class-level inference from structurally related diarylurea and aminothiophene chemotypes [2]. Procurement decisions should be made with awareness that this compound currently exists as a commercially available screening entity without experimentally determined biological annotation. Users requiring compounds with established pharmacological activity profiles should request custom biological profiling from the supplier or verify activity in their own assays before large-scale procurement.

Data availability Experimental validation Evidence strength assessment

Recommended Research Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea Based on Differentiated Properties


Hit Confirmation and SAR Expansion in Anticancer Phenotypic Screening Programs

The compound's 3,4-dimethoxybenzyl-thiophene pharmacophoric architecture, XLogP3 of 3.6, and drug-like molecular weight (382.48 Da) make it suitable as a starting point for hit-to-lead expansion in oncology phenotypic screens where MMP- or kinase-modulatory activity is hypothesized . Its intermediate TPSA and balanced hydrogen-bonding profile (2 HBD, 4 HBA) support both biochemical and cell-based assay formats at soluble concentrations typically achievable for compounds in this physicochemical range. Use as a screening hit confirmation tool rather than a validated probe molecule is recommended given the current absence of peer-reviewed target engagement data .

Chemoproteomics and Target Deconvolution Studies Requiring Defined Chemical Probes

The discrete structural features of this compound — particularly the 3,4-dimethoxy substitution pattern and ortho-thiophene-benzyl connectivity — provide a unique affinity handle for chemoproteomics experiments (e.g., thermal proteome profiling, affinity-based target deconvolution) . The compound can be used in competitive displacement experiments against structurally distinct analogs (e.g., the 2,3-dimethoxy isomer CAS 1788783-28-7 or the phenyl analog CAS 1796947-42-6) to identify binding sites that discriminate between regioisomeric methoxy patterns .

Physicochemical Benchmarking and Property-Based Library Design

This compound serves as a useful reference standard for calibrating computational models (logP, solubility, permeability predictions) within a structurally focused benzyl-urea-thiophene library . Its XLogP3 of 3.6, MW 382.48, and computed physical properties can be used to benchmark in silico models against experimental measurements in the purchasing laboratory, facilitating the design of focused libraries with controlled lipophilicity ranges for hit expansion campaigns .

Synthetic Methodology Development Using Structurally Complex Urea Scaffolds

The compound's synthesis via 3,4-dimethoxybenzylamine coupling with 2-(thiophen-3-yl)benzyl isocyanate (or equivalent condensation strategy) makes it a representative substrate for developing and optimizing new urea bond-forming reactions under mild conditions . Its compatibility with both electron-rich (dimethoxybenzyl) and heteroaryl (thiophene) moieties enables its use as a model substrate in reaction condition screening toward novel urea synthesis methodologies relevant to medicinal chemistry .

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.